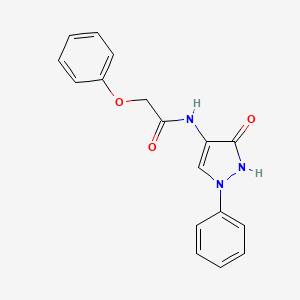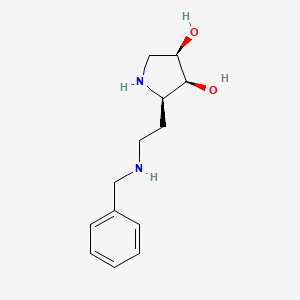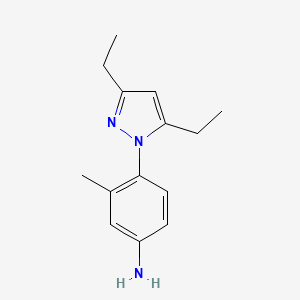
4-(3,5-Diethyl-1H-pyrazol-1-yl)-3-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,5-Diethyl-1H-pyrazol-1-yl)-3-methylaniline is an organic compound that features a pyrazole ring substituted with diethyl groups and an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Diethyl-1H-pyrazol-1-yl)-3-methylaniline typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of 3,5-diethyl-1H-pyrazole with appropriate aldehydes or ketones under acidic or basic conditions.
Substitution Reaction: The pyrazole derivative is then reacted with 3-methylaniline in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, forming quinone derivatives.
Reduction: Reduction reactions can target the pyrazole ring, potentially leading to hydrogenated pyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrazole ring, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing agent.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution can be facilitated by bases such as sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrogenated pyrazole derivatives.
Substitution: Halogenated or alkylated derivatives depending on the substituents introduced.
科学的研究の応用
Chemistry
In chemistry, 4-(3,5-Diethyl-1H-pyrazol-1-yl)-3-methylaniline is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and materials science.
Biology
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
Industrially, the compound can be used in the synthesis of dyes, pigments, and polymers due to its stable aromatic structure and reactivity.
作用機序
The mechanism by which 4-(3,5-Diethyl-1H-pyrazol-1-yl)-3-methylaniline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can coordinate with metal ions, influencing catalytic activity, while the aniline moiety can participate in hydrogen bonding and π-π interactions, affecting binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methylaniline: Similar structure but with methyl groups instead of ethyl groups.
4-(3,5-Diethyl-1H-pyrazol-1-yl)-3-chloroaniline: Similar structure but with a chlorine substituent instead of a methyl group.
Uniqueness
4-(3,5-Diethyl-1H-pyrazol-1-yl)-3-methylaniline is unique due to the presence of both diethyl groups on the pyrazole ring and a methyl group on the aniline moiety. This combination of substituents can influence the compound’s electronic properties, steric hindrance, and overall reactivity, making it distinct from its analogs.
特性
CAS番号 |
481068-97-7 |
|---|---|
分子式 |
C14H19N3 |
分子量 |
229.32 g/mol |
IUPAC名 |
4-(3,5-diethylpyrazol-1-yl)-3-methylaniline |
InChI |
InChI=1S/C14H19N3/c1-4-12-9-13(5-2)17(16-12)14-7-6-11(15)8-10(14)3/h6-9H,4-5,15H2,1-3H3 |
InChIキー |
XGVUNQYWNSRAKE-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=NN1C2=C(C=C(C=C2)N)C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(1-Benzofuran-2-carbonyl)amino]butanoic acid](/img/structure/B12901749.png)
![3-(4-methylphenyl)-5-[(E)-prop-1-enyl]-1,2-oxazole](/img/structure/B12901752.png)
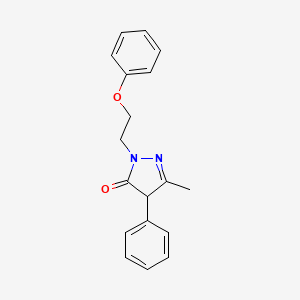
![(3aR,4S,6R,6aR)-6-[6-(dimethylamino)purin-9-yl]-4-(hydroxymethyl)-3a,4,6,6a-tetrahydro-3H-furo[2,3-c]furan-2-one](/img/structure/B12901771.png)
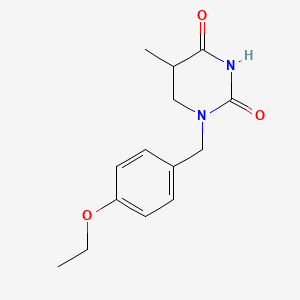
![Isoxazole, 5-[7-(3-dibenzofuranyloxy)heptyl]-3-methyl-](/img/structure/B12901788.png)
![4-(4,6-Dimethylimidazo[1,5-a]pyrimidin-2-yl)morpholine](/img/structure/B12901794.png)
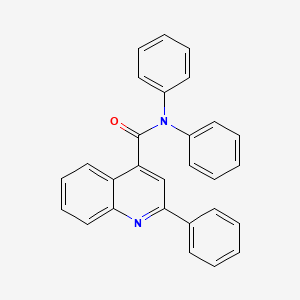
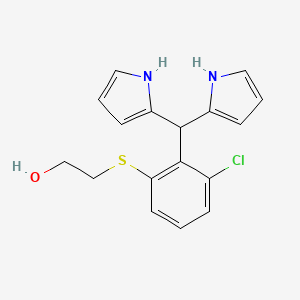
![8-Quinolinol, 5,5'-[1,3-propanediylbis(iminomethylene)]bis-](/img/structure/B12901806.png)

![2-((3-Chloropropyl)thio)benzo[d]oxazole](/img/structure/B12901815.png)
